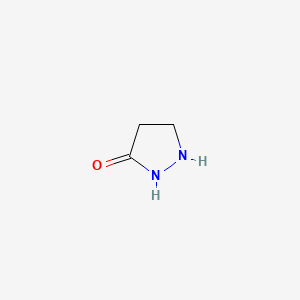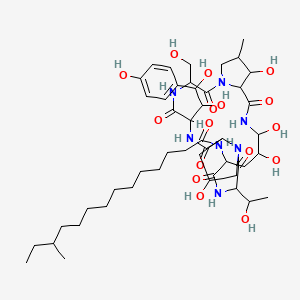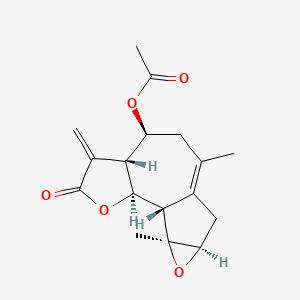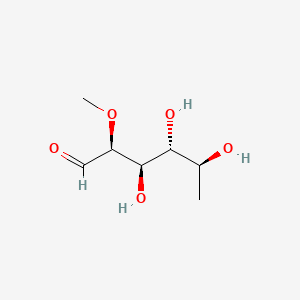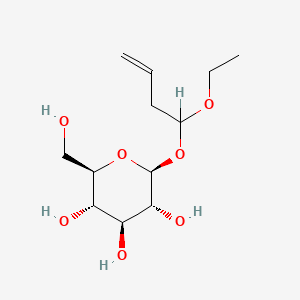
Sel d'ammonium de 4-chloro-7-sulfobenzofurazane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Chloro-7-sulfobenzofurazan ammonium salt involves the sulfonation of 4-chlorobenzofurazan. This process yields a compound that exhibits specificity towards thiol groups, as demonstrated in studies using glutathione and other thiol-containing compounds (Andrews et al., 1982).
Molecular Structure Analysis
The molecular structure of 4-Chloro-7-sulfobenzofurazan ammonium salt is characterized by its capacity to engage in specific interactions with thiol groups. Its structure allows for selective reactivity, as evidenced in studies involving rat glutathione S-transferases and other proteins (Bolton et al., 1994).
Chemical Reactions and Properties
This compound is known for its fluorescent properties and specific reactivity with thiols. It has been used as a fluorescent substrate for various enzymatic assays, demonstrating its utility in biochemical research. The chemical reactions it undergoes are particularly relevant in the study of proteins and enzymes (Imai et al., 1983).
Applications De Recherche Scientifique
Fabrication de tests de diagnostic
Le sel d'ammonium de 4-chloro-7-sulfobenzofurazane est utilisé dans la fabrication de tests de diagnostic {svg_1}. Ces tests sont conçus pour mesurer la présence, la quantité ou l'activité fonctionnelle d'une entité cible (l'analyte) dans un échantillon.
Hématologie
Dans le domaine de l'hématologie, qui est l'étude du sang, des organes hématopoïétiques et des maladies du sang, le this compound est utilisé {svg_2}. Les applications spécifiques dans ce domaine ne sont pas détaillées dans les sources.
Histologie
L'histologie, l'étude de la structure microscopique des tissus, utilise également le this compound {svg_3}. Le composé peut être utilisé dans les procédures de coloration ou autres processus pour aider à visualiser ou à analyser des échantillons de tissus.
Détection de groupe thiol
Le this compound est un réactif fluorescent soluble dans l'eau qui est hautement spécifique aux groupes thiol {svg_4}. Cela le rend utile en recherche biochimique pour détecter et quantifier les composés contenant des thiols.
Sonde fluorescente pour les thiols
De manière similaire à son utilisation dans la détection de groupes thiol, le this compound peut agir comme une sonde fluorescente pour les thiols {svg_5}. Cela permet la visualisation et le suivi des molécules contenant des thiols dans divers systèmes biologiques.
Marquage pré-colonne pour la CLHP
La chromatographie liquide haute performance (CLHP) est une technique de chimie analytique utilisée pour séparer, identifier et quantifier chaque composant d'un mélange. Le this compound est utilisé pour le marquage pré-colonne des thiols biologiques pour la CLHP {svg_6}. Cela aide à la détection et à la quantification de ces composés pendant le processus chromatographique.
Mécanisme D'action
Target of Action
The primary target of 4-Chloro-7-sulfobenzofurazan ammonium salt, also known as SBF-Chloride, is thiol groups . Thiol groups are functional groups containing a sulfur atom and a hydrogen atom. They play a crucial role in the structure and function of many proteins and enzymes.
Mode of Action
SBF-Chloride interacts with its targets by binding to thiol groups, resulting in the formation of a fluorescent product . This interaction allows for the specific detection and quantification of thiol groups in various biological samples.
Biochemical Pathways
The interaction of SBF-Chloride with thiol groups can affect various biochemical pathways, particularly those involving proteins with thiol groups. For instance, it has been used in the investigation of glutathione S-transferases (GST), a family of enzymes that play a key role in cellular detoxification .
Pharmacokinetics
Its water solubility (50 mg/ml) suggests that it may have good bioavailability
Result of Action
The binding of SBF-Chloride to thiol groups results in the formation of a fluorescent product . This fluorescence can be detected and quantified, providing a measure of the amount of thiol groups in the sample. This makes SBF-Chloride a valuable tool in biochemical research and diagnostics.
Action Environment
The action of SBF-Chloride can be influenced by various environmental factors. For instance, its fluorescence properties can be affected by pH, with optimal fluorescence observed at pH 8.5 . Additionally, its stability may be affected by temperature and light exposure. Therefore, careful control of experimental conditions is necessary to ensure accurate and reliable results.
Analyse Biochimique
Biochemical Properties
4-Chloro-7-sulfobenzofurazan ammonium salt plays a crucial role in biochemical reactions due to its ability to specifically interact with thiol groups. This interaction is highly specific, making it an excellent reagent for detecting thiol-containing biomolecules such as glutathione and cysteine. The compound forms a fluorescent adduct with these thiol groups, which can be easily detected and quantified using fluorescence spectroscopy. In particular, 4-Chloro-7-sulfobenzofurazan ammonium salt is highly specific for subunit 3 of the rat glutathione S-transferases .
Cellular Effects
The effects of 4-Chloro-7-sulfobenzofurazan ammonium salt on various types of cells and cellular processes are significant. This compound influences cell function by interacting with thiol groups in proteins and enzymes, which can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the binding of 4-Chloro-7-sulfobenzofurazan ammonium salt to thiol groups in enzymes can inhibit or activate these enzymes, leading to changes in cellular processes .
Molecular Mechanism
At the molecular level, 4-Chloro-7-sulfobenzofurazan ammonium salt exerts its effects through specific binding interactions with thiol groups in biomolecules. This binding forms a stable fluorescent adduct, which can be detected using fluorescence spectroscopy. The compound’s high specificity for thiol groups allows it to selectively target and label thiol-containing proteins and enzymes, providing valuable insights into their function and activity. Additionally, 4-Chloro-7-sulfobenzofurazan ammonium salt can influence gene expression by modifying the activity of thiol-dependent transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-7-sulfobenzofurazan ammonium salt can change over time. The compound is stable under normal storage conditions, but its fluorescence properties can degrade over extended periods or under harsh conditions. Long-term studies have shown that 4-Chloro-7-sulfobenzofurazan ammonium salt can have lasting effects on cellular function, particularly in in vitro studies where it is used to label and track thiol-containing proteins .
Dosage Effects in Animal Models
The effects of 4-Chloro-7-sulfobenzofurazan ammonium salt vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to label thiol-containing proteins without significant adverse effects. At high doses, 4-Chloro-7-sulfobenzofurazan ammonium salt can exhibit toxic effects, including cellular toxicity and disruption of normal cellular processes. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
4-Chloro-7-sulfobenzofurazan ammonium salt is involved in metabolic pathways that include interactions with thiol-containing enzymes and cofactors. The compound can affect metabolic flux by modifying the activity of these enzymes, leading to changes in metabolite levels. For example, the binding of 4-Chloro-7-sulfobenzofurazan ammonium salt to glutathione S-transferases can influence the detoxification pathways in cells .
Transport and Distribution
Within cells and tissues, 4-Chloro-7-sulfobenzofurazan ammonium salt is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The compound’s water solubility facilitates its distribution in aqueous environments, allowing it to reach and label thiol-containing biomolecules effectively .
Subcellular Localization
The subcellular localization of 4-Chloro-7-sulfobenzofurazan ammonium salt is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, 4-Chloro-7-sulfobenzofurazan ammonium salt can be targeted to the cytoplasm or mitochondria, depending on the presence of specific targeting signals .
Propriétés
IUPAC Name |
azane;4-chloro-2,1,3-benzoxadiazole-7-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O4S.H3N/c7-3-1-2-4(14(10,11)12)6-5(3)8-13-9-6;/h1-2H,(H,10,11,12);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHXPBLOMHGYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)Cl)S(=O)(=O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501001955 | |
| Record name | 7-Chloro-2,1,3-benzoxadiazole-4-sulfonic acid--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501001955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81377-14-2 | |
| Record name | 7-Chloro-2,1,3-benzoxadiazole-4-sulfonic acid--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501001955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-7-sulfobenzofurazan ammonium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



